Product packaging for (2-Nitroethyl)phosphonic acid(Cat. No.:CAS No. 89873-29-0)

(2-Nitroethyl)phosphonic acid

Cat. No.: B14383992
CAS No.: 89873-29-0
M. Wt: 155.05 g/mol
InChI Key: AXCORWRSEKRTAQ-UHFFFAOYSA-N
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Description

(2-Nitroethyl)phosphonic acid is a synthetic organophosphorus compound characterized by a stable carbon-phosphorus (C–P) bond and a nitroethyl functional group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Potential applications include its use as a precursor for the development of novel phosphonate-based enzyme inhibitors or as a building block in the synthesis of more complex molecules. Researchers are also exploring its utility in material science, such as for the functionalization of surfaces or the creation of metal-chelating ligands. The compound's nitro group offers a handle for further chemical transformation, for example, through reduction to an amino group, providing a route to synthesize aminoethylphosphonic acid derivatives. As with many phosphonates, it may serve as a hydrolytically stable bioisostere for phosphate groups in probing biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NO5P B14383992 (2-Nitroethyl)phosphonic acid CAS No. 89873-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89873-29-0

Molecular Formula

C2H6NO5P

Molecular Weight

155.05 g/mol

IUPAC Name

2-nitroethylphosphonic acid

InChI

InChI=1S/C2H6NO5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H2,6,7,8)

InChI Key

AXCORWRSEKRTAQ-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitroethyl Phosphonic Acid and Analogues

Direct Synthetic Routes to (2-Nitroethyl)phosphonic Acid

Direct synthetic routes involve the formation of the carbon-phosphorus bond in a molecule that already contains the nitroethyl framework or its immediate precursor. These methods are often the most convergent and efficient for accessing the target compound and its derivatives.

Phosphorylation Strategies Utilizing Nitroethyl Precursors

The most direct approach to synthesizing dialkyl (2-nitroethyl)phosphonates involves the reaction of a trivalent phosphorus nucleophile with a suitable nitroethyl electrophile. The prime electrophilic precursor for this strategy is nitroethylene (B32686). The high reactivity of nitroethylene, due to the strong electron-withdrawing nature of the nitro group, makes it an excellent Michael acceptor.

The addition of trivalent phosphorus compounds, such as trialkyl phosphites, to nitroethylene represents a rare example of a P(III) Michael addition. rsc.orgrsc.org This reaction proceeds via the nucleophilic attack of the phosphorus atom on the β-carbon of the nitroalkene. The reaction is typically conducted in a solvent like benzene (B151609), where refrigerated solutions of nitroethylene are stable. The inherent self-reactivity of nitroethylene can be moderated by using a benzene-t-butyl alcohol solvent system, which facilitates the selective synthesis of the desired 2-nitroethylphosphonates. rsc.orgrsc.org

The general scheme for this reaction is as follows: P(OR)₃ + CH₂=CHNO₂ → (RO)₂P(O)CH₂CH₂NO₂ + other products

Following the formation of the dialkyl (2-nitroethyl)phosphonate, the phosphonic acid can be obtained through standard dealkylation procedures, such as acid hydrolysis or the McKenna reaction, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis. researchgate.netnih.govnih.gov

Modified Arbusov Reactions for Nitroethylphosphonate Synthesis

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate (B1237965) synthesis, traditionally involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org In its classic form, the reaction is initiated by the Sɴ2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide. wikipedia.org

A key modification involves using a nitroalkene, such as nitroethylene, as the electrophile instead of an alkyl halide. The reaction of a trialkyl phosphite with nitroethylene can be viewed as a vinylogous or conjugate addition-type Arbusov reaction. The initial step is the nucleophilic attack of the phosphite on the nitroalkene, forming a zwitterionic intermediate. This is analogous to the formation of the phosphonium (B103445) salt in the classical reaction. wikipedia.org The subsequent steps to yield the final phosphonate product, however, differ from the typical dealkylation by a halide anion. The reaction pathway is more accurately described as a Michael addition, as detailed in the previous section. rsc.orgrsc.orgyoutube.com

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes to this compound involve the synthesis of a related organophosphonate followed by chemical modification to introduce the nitro group, or the design of a complex precursor that is phosphonylated in a later step. These multi-step pathways offer flexibility when direct routes are not feasible.

Transformation of Related Organophosphonates to Nitroethyl Derivatives

This approach starts with a stable phosphonate precursor containing a functional group that can be converted into a nitro group. This process is known as functional group interconversion (FGI). ub.edusolubilityofthings.comimperial.ac.ukslideshare.net For example, one could start with diethyl (2-aminoethyl)phosphonate or diethyl (2-hydroxyethyl)phosphonate.

From (2-Aminoethyl)phosphonates: The conversion of a primary amine to a nitro group is a challenging transformation that can be achieved through oxidation. Reagents such as trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, can be used for this purpose. Care must be taken to avoid oxidation at the phosphorus center.

From (2-Hydroxyethyl)phosphonates: A hydroxyl group can be converted to a nitro group through a two-step sequence. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a nitrite (B80452) salt, like sodium nitrite (a variation of the Victor Meyer reaction), can then introduce the nitro group. wikipedia.org

The following table summarizes these potential transformations:

Starting PhosphonateIntermediate Step/ReagentFinal Product
Diethyl (2-aminoethyl)phosphonateOxidation (e.g., CF₃COOOH)Diethyl (2-nitroethyl)phosphonate
Diethyl (2-hydroxyethyl)phosphonate1. Tosylation (TsCl, pyridine) 2. Nitrite displacement (NaNO₂)Diethyl (2-nitroethyl)phosphonate

Precursor Design and Subsequent Phosphonylation Approaches

An alternative indirect strategy involves designing a precursor molecule that contains the key structural elements, to which the phosphonate group is added late in the synthetic sequence. This is particularly useful for complex analogues.

For instance, a synthetic route could begin with a protected 2-nitroethanol (B1329411) derivative. The hydroxyl group could be converted to a halide or sulfonate ester, creating an electrophilic site. This activated precursor can then react with a trivalent phosphorus nucleophile, such as sodium diethyl phosphite (from the Michaelis-Becker reaction) or triethyl phosphite (Arbusov reaction), to form the desired carbon-phosphorus bond. mdpi.com

An example of this approach is outlined below:

Protection: Start with 2-nitroethanol and protect the nitro group if necessary, depending on the subsequent reaction conditions.

Activation: Convert the hydroxyl group into a better leaving group, for example, by reacting it with p-toluenesulfonyl chloride to form 2-nitroethyl tosylate.

Phosphonylation: React the resulting tosylate with a phosphite ester, such as triethyl phosphite, in an Arbusov-type reaction to yield diethyl (2-nitroethyl)phosphonate. organic-chemistry.org

Deprotection/Hydrolysis: Finally, remove any protecting groups and hydrolyze the phosphonate ester to the phosphonic acid using methods like treatment with concentrated HCl or bromotrimethylsilane. nih.govbeilstein-journals.org

This precursor-based approach allows for the synthesis of structurally diverse analogues by modifying the initial precursor before the phosphonylation step.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Traditional organophosphorus synthesis often relies on hazardous reagents, such as phosphorus trichloride (B1173362) and phosphoryl chloride, and generates significant waste. rsc.org Modern synthetic chemistry emphasizes the development of more sustainable and environmentally benign methods. rsc.orgsciencedaily.com

In the context of this compound synthesis, green chemistry principles can be applied in several ways:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. The Michael addition of a phosphite to nitroethylene is an example of an atom-economical addition reaction.

Use of Safer Solvents: Replacing hazardous solvents like benzene with greener alternatives. While research specific to nitroethylphosphonate synthesis is limited, general trends in organophosphorus chemistry point towards the use of solvents like ethanol (B145695), water, or even solvent-free conditions. researchgate.net

Alternative Energy Sources: Employing microwaves or ultrasound can often reduce reaction times, increase yields, and minimize the formation of byproducts by providing more efficient energy transfer. researchgate.netresearchgate.net

Catalysis: The use of catalysts, including organocatalysts, can provide milder reaction conditions and avoid the use of stoichiometric reagents that generate waste. researchgate.net For example, developing catalytic versions of the phosphonylation reactions would be a significant green advancement.

While specific green protocols for this compound are not yet widely reported, the broader advancements in sustainable organophosphorus chemistry provide a clear roadmap for future research in this area. rsc.orgsciencedaily.comresearchgate.net The development of methods that avoid hazardous intermediates and minimize environmental impact is a key challenge for the future production of these compounds.

Solvent-Free and Catalytic Synthetic Methodologies

The Pudovik reaction is versatile and can be performed under various conditions, including solvent-free and catalytic systems, which align with the principles of green chemistry. nih.govresearchgate.net

Catalytic Approaches: The addition of dialkyl phosphites to nitroalkenes can be effectively catalyzed by both Lewis acids and bases. wikipedia.orgpageplace.de

Base Catalysis: Basic catalysts, such as diethylamine (B46881), are commonly used to facilitate the Pudovik reaction. The catalyst activates the dialkyl phosphite, increasing its nucleophilicity for the attack on the electron-deficient nitroalkene. The amount of catalyst can influence the reaction outcome; for instance, in related systems, lower concentrations of a base like diethylamine favor the desired Pudovik adduct, while higher concentrations can sometimes lead to rearrangements. nih.gov

Lewis Acid and Organocatalysis: Chiral Lewis acid complexes and organocatalysts have been developed to achieve high yields and enantioselectivity in Pudovik-type reactions. organic-chemistry.orgorganic-chemistry.org For example, chiral aluminum complexes have proven effective at low catalyst loadings for the addition of phosphites to various aldehydes and imines, a reaction class to which the addition to nitroalkenes is analogous. organic-chemistry.org Similarly, bifunctional organocatalysts have been successfully employed in various asymmetric reactions involving nitroalkenes. pageplace.denih.gov

Solvent-Free Synthesis: The Pudovik reaction can also be conducted under solvent-free conditions, which offers significant environmental and economic advantages by reducing waste and simplifying purification. nih.govresearchgate.net In some instances, the reaction between reactants occurs efficiently in the solid state or by simply mixing the neat reagents, sometimes with gentle heating. cmu.edu For example, catalyst-free Pudovik reactions for the synthesis of α-amino phosphonates have been successfully demonstrated, highlighting the intrinsic reactivity of the components. scielo.org.za

The table below summarizes representative conditions for the Pudovik reaction based on analogous transformations.

Catalyst/ConditionsSubstrate 1Substrate 2SolventTemperatureYieldReference
Diethylamine (5 mol%)Dimethyl α-oxoethylphosphonateDimethyl phosphiteDiethyl ether0 °CHigh nih.gov
Catalyst-freeAromatic iminesDialkyl phosphitesNone (reflux)VariesModerate scielo.org.za
Chiral TBOxAl Complex (1 mol%)Aldehydes/AldiminesBis(2,2,2-trifluoroethyl) phosphiteHexanesRoom Temp.up to 98% organic-chemistry.org
Dinuclear Zinc ComplexNitroalkenes2(5H)-furanoneTHF or TolueneVariesGood nih.gov

Hydrolysis Step: The final conversion of the diethyl (2-nitroethyl)phosphonate intermediate to this compound is typically accomplished through acidic hydrolysis. The most common method involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl). beilstein-journals.org The reaction proceeds in two consecutive steps, with the cleavage of the second ester bond generally being the rate-determining step. nih.gov Alternatively, the McKenna procedure, which utilizes bromotrimethylsilane followed by methanolysis, offers a milder method for dealkylation and is particularly useful for substrates sensitive to harsh acidic conditions. beilstein-journals.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Let's analyze the atom economy of the proposed two-step synthesis for this compound, starting from nitroethylene and diethyl phosphite.

Step 1: Pudovik Reaction CH₂=CHNO₂ + (CH₃CH₂O)₂P(O)H → (CH₃CH₂O)₂P(O)CH₂CH₂NO₂

This is an addition reaction. In an ideal addition reaction, all atoms of the reactants are incorporated into the final product. Therefore, the Pudovik reaction itself has an atom economy of 100%, representing optimal efficiency in this regard. libretexts.org

Step 2: Acid-Catalyzed Hydrolysis (CH₃CH₂O)₂P(O)CH₂CH₂NO₂ + 2H₂O → (HO)₂P(O)CH₂CH₂NO₂ + 2CH₃CH₂OH

This hydrolysis step, however, is less atom-economical because it generates ethanol as a byproduct.

CompoundFormulaMolecular Weight ( g/mol )Role
NitroethyleneC₂H₃NO₂73.05Reactant
Diethyl phosphiteC₄H₁₁O₃P138.10Reactant
Total Reactant Mass 211.15
This compoundC₂H₆NO₅P155.04Desired Product

Calculation: % Atom Economy = (155.04 / 211.15) x 100 ≈ 73.4%

While a yield of nearly 100% might be achievable, the inherent nature of the hydrolysis reaction limits the atom economy to approximately 73.4%. libretexts.org The remaining 26.6% of the reactant mass is converted into the ethanol byproduct.

Reaction Efficiency Considerations:

Chemical Reactivity and Transformation Mechanisms of 2 Nitroethyl Phosphonic Acid

Reactions Involving the Nitro Group

The reactivity of the nitro group in (2-nitroethyl)phosphonic acid is a key aspect of its chemistry, offering pathways to various derivatives.

Reduction Pathways and Amine Formation

The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry. wikipedia.org For aliphatic nitro compounds like this compound, this conversion yields (2-aminoethyl)phosphonic acid, a compound of significant interest. nih.gov A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common and effective method. Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are often used for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comrsc.org Raney nickel is another effective catalyst for this transformation. commonorganicchemistry.com For substrates sensitive to certain conditions, other methods are available. For instance, iron in acidic media or zinc in acidic conditions can provide milder reduction conditions. commonorganicchemistry.com Sodium sulfide (B99878) can also be used, although it is generally more effective for aromatic nitro compounds and may not efficiently reduce aliphatic nitro groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting aliphatic nitro compounds to amines. commonorganicchemistry.com

The general scheme for the reduction is as follows:

O₂N-CH₂-CH₂-P(O)(OH)₂ + [Reducing Agent] → H₂N-CH₂-CH₂-P(O)(OH)₂

The choice of reducing agent can be critical to avoid side reactions and to ensure compatibility with the phosphonic acid group.

Nitronate Anion Reactivity and Derivatives

Under basic conditions, the α-carbon to the nitro group can be deprotonated to form a nitronate anion, also known as an aci-nitro form. wikipedia.org This anion is a versatile intermediate in organic synthesis. wikipedia.org The nitronate has two primary resonance structures, one with a negative charge on the α-carbon and a double bond between the nitrogen and an oxygen, and another with a double bond between the nitrogen and the α-carbon. wikipedia.org

The formation of the nitronate anion from this compound would proceed as follows:

O₂N-CH₂-CH₂-P(O)(OH)₂ + B⁻ → [⁻O-N⁺(=O)-CH⁻-CH₂-P(O)(OH)₂ ↔ O₂N=CH-CH₂-P(O)(OH)₂] + BH

Nitronates are known intermediates in several name reactions, including the Henry reaction and the Nef reaction. wikipedia.org The reactivity of the nitronate anion allows for the formation of a variety of derivatives through reactions with electrophiles. For example, alkylation or acylation at the α-carbon can lead to new carbon-carbon or carbon-acyl bonds, respectively.

Reactions Involving the Phosphonic Acid Moiety

The phosphonic acid group, -P(O)(OH)₂, is a strong acid and provides a handle for various chemical modifications. nih.gov

Esterification, Amidation, and Anhydride (B1165640) Formations

Esterification: Phosphonic acids can be esterified to form mono- or diesters. nih.gov The selective formation of monoesters can be challenging, but methods using alkoxy group donors like triethyl orthoacetate have been developed. nih.govresearchgate.net The reaction temperature can influence the outcome, with lower temperatures favoring monoester formation and higher temperatures leading to diesters. nih.govresearchgate.net Direct esterification can also be achieved using various reagents, including dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Amidation: While less common than esterification, the formation of phosphonamides from phosphonic acids is possible. This typically involves the activation of the phosphonic acid, for example, by conversion to a phosphonic chloride, followed by reaction with an amine.

Anhydride Formation: Phosphonic acids can form anhydrides, known as phosphonic anhydrides. google.com This can be achieved by reacting a phosphonic acid halide with a molar equivalent of water or a free phosphonic acid. google.com Another method involves the reaction of a phosphinic or phosphonic acid chloride with a carboxylic acid anhydride, such as acetic anhydride. google.com

Interactive Data Table: Reagents for Phosphonic Acid Transformations
TransformationReagent(s)ProductReference(s)
Esterification Triethyl orthoacetateMono- or Diester nih.govresearchgate.net
Dicyclohexylcarbodiimide (DCC) and an alcoholEster nih.gov
Anhydride Formation Phosphonic acid halide and water/phosphonic acidPhosphonic Anhydride google.com
Phosphonic acid chloride and acetic anhydridePhosphonic Anhydride google.com

Complexation and Chelation Chemistry

The phosphonic acid group is an excellent ligand for metal ions, making phosphonates effective chelating agents. psu.eduthinkdochemicals.com They can form stable complexes with a variety of metal ions, a property utilized in applications such as water treatment and medical imaging. psu.eduresearchgate.netscience.gov The chelation involves the formation of coordinate bonds between the oxygen atoms of the phosphonate (B1237965) group and the metal ion. thinkdochemicals.com The stability of these complexes is often high due to the chelate effect, where multiple bonds are formed between the ligand and the central metal atom. kakhia.org The presence of other donor atoms in the molecule, such as the nitro group (or the amine group in its reduced form), can lead to the formation of even more stable, multidentate complexes.

Carbon-Phosphorus Bond Reactivity

The carbon-phosphorus (C-P) bond in phosphonates is generally very stable and resistant to cleavage. d-nb.info However, under certain conditions, this bond can be broken. For example, photochemical cleavage of the C-P bond has been observed in nitro-substituted benzylphosphonic acids upon UV irradiation in a basic solution. psu.edu This reaction proceeds via an intramolecular electron transfer from the phosphonate group to the nitroaromatic moiety, leading to the formation of a radical-anion intermediate. psu.edu While this specific example involves an aromatic system, it suggests that under specific energetic conditions, the C-P bond in aliphatic phosphonates like this compound could also exhibit reactivity, particularly given the presence of the electron-withdrawing nitro group. Additionally, under strong oxidative conditions, the C-P bond can rupture to yield phosphate (B84403). nih.govbeilstein-journals.org

Cleavage and Rearrangement Studies

The carbon-phosphorus (C-P) bond is generally stable; however, under certain conditions, its cleavage can occur. Theoretical studies on α-aminophosphonates have shown that the P-C bond can be cleaved under acidic conditions, a process initiated by protonation events. nih.gov For compounds like this compound, the presence of the strongly electron-withdrawing nitro group can influence the stability of the C-P bond.

In a different context, enzymatic C-P bond cleavage has been observed. For instance, the enzyme hydroxyethylphosphonate dioxygenase (HEPD) catalyzes the cleavage of the C-C bond in 2-hydroxyethylphosphonate (HEP), converting it to hydroxymethylphosphonate (HMP) and formate. nih.gov While this is a C-C bond cleavage, it highlights that enzymatic systems can be tailored for the specific cleavage of bonds within substituted ethylphosphonates.

Research on the displacement of activated aromatic nitro-groups by tervalent phosphorus reagents demonstrates that a nitro group can be displaced from an aromatic ring. rsc.org Although this reaction involves an aromatic system, it suggests the potential for reactivity at the nitro group in aliphatic compounds like this compound, which could lead to subsequent molecular rearrangements or cleavage events under specific conditions.

Reactant Reagent/Condition Products Reaction Type
Dimethyl (α-anilinobenzyl)phosphonateAcidic mediaImine cation, H-phosphonateP-C Bond Cleavage nih.gov
2-Hydroxyethylphosphonate (HEP)Hydroxyethylphosphonate dioxygenase (HEPD), Fe(II), O₂Hydroxymethylphosphonate (HMP), FormateEnzymatic C-C Bond Cleavage nih.gov
o-DinitrobenzeneTriethyl phosphite (B83602)Dialkyl o-nitrophenylphosphonate, Ethyl nitrite (B80452)Nitro Group Displacement rsc.org

Addition and Substitution Reactions on the Ethyl Backbone

The ethyl backbone of this compound, activated by the adjacent nitro group, is a prime site for addition and substitution reactions. The carbon atom alpha to the nitro group (the C1 position) is particularly acidic and can be deprotonated to form a nitronate anion. This anion is a key intermediate in various carbon-carbon bond-forming reactions.

One of the most significant reactions involving β-nitro compounds is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of this compound, the corresponding nitronate can act as a nucleophile. Conversely, nitroalkenes, which can be formed from nitroalkanes, are excellent Michael acceptors. Organocatalyzed enantioselective Michael reactions of β-aryl-α-ketophosphonates with nitroalkenes have been reported to produce γ-nitroamides with high diastereoselectivities. nih.gov This indicates the potential for the ethyl group in a derivative of this compound to participate in similar addition reactions.

The nitro group itself can undergo reduction. Triethyl phosphite has been shown to reduce nitro compounds, leading to the formation of various heterocyclic compounds. rsc.org In the context of environmental pollutants, gut microbiota can reduce the nitro group of nitroaromatic compounds to the corresponding amines. acs.org This suggests that the nitro group of this compound could be reduced to an amino group, forming (2-Aminoethyl)phosphonic acid, a well-known compound.

Substitution reactions on the ethyl backbone, particularly at the carbon bearing the nitro group, can also be envisaged. The nitro group can be a leaving group in certain nucleophilic substitution reactions, although this is less common for aliphatic nitro compounds compared to other functional groups.

Reactant(s) Reagent/Catalyst Product Type Reaction Type
β-Aryl-α-ketophosphonate and NitroalkeneTakemoto-type thiourea (B124793) catalystα,β-Disubstituted γ-nitroamideMichael Addition nih.gov
Nitro-compoundsTriethyl phosphiteIndoles, Carbazoles, etc.Reduction of Nitro Group rsc.org
Nitroaromatic compoundsGut microbiotaAminesReduction of Nitro Group acs.org
AldehydeDiethyl phosphiteα-Hydroxy phosphonateHydrophosphonylation wikipedia.org

It is important to reiterate that the reactivity discussed above is largely based on analogous compounds, and specific experimental studies on this compound are needed to confirm these potential transformation pathways.

Derivatives and Analogues of 2 Nitroethyl Phosphonic Acid: Synthesis and Research

Synthesis of Alkyl and Aryl Esters of (2-Nitroethyl)phosphonic Acid

The synthesis of alkyl and aryl esters of this compound is a fundamental step in derivatization, often serving as a precursor for further modifications or as the final target molecule. The primary methods for creating these phosphonate (B1237965) esters include the Michaelis-Arbuzov reaction and the direct esterification of the phosphonic acid.

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. researchgate.net It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net In the context of this compound esters, a suitable starting material would be a 2-nitroethyl halide which reacts with a trialkyl or triaryl phosphite. The reaction proceeds through a quasiphosphonium salt intermediate, which then rearranges to the final phosphonate ester. researchgate.net

Direct esterification of this compound offers an alternative route. However, the selective formation of mono- or diesters can be challenging. nih.gov Methods to achieve this include using specific reagents like triethyl orthoacetate, where reaction conditions such as temperature can be adjusted to favor either the monoester or diester product. nih.gov Another common approach for preparing the free phosphonic acid from its esters is hydrolysis, which can be performed under acidic conditions or via the McKenna procedure, a two-step process involving bromotrimethylsilane (B50905) followed by methanolysis. researchgate.netnih.gov

Table 1: Representative Synthesis of (2-Nitroethyl)phosphonate Esters This table is illustrative and based on general synthetic methods for phosphonate esters.

Reactant 1Reactant 2Reaction TypeProductReference Method
1-Bromo-2-nitroethaneTriethyl phosphiteMichaelis-ArbuzovDiethyl (2-nitroethyl)phosphonate researchgate.net
This compoundEthanol (B145695)Acid-catalyzed EsterificationMonoethyl (2-nitroethyl)phosphonate nih.gov
This compoundTriethyl orthoacetate (excess)Orthoester EsterificationDiethyl (2-nitroethyl)phosphonate nih.gov
Diethyl (2-nitroethyl)phosphonateBromotrimethylsilane, then MethanolMcKenna DealkylationThis compound nih.gov

Synthesis of Amide and Thioamide Analogues

Replacing the ester or acid functionalities with amide or thioamide groups significantly alters the electronic and steric properties of the molecule. The synthesis of phosphonic amides (phosphonamides) is typically achieved by converting the phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride, which then reacts with a primary or secondary amine.

The synthesis of thioamides from nitroalkanes has emerged as a particularly relevant and efficient method. nih.gov This transformation allows for the direct conversion of a nitroalkane, such as 1-nitro-2-phosphonoethane, into a thioamide. The reaction is typically carried out by treating the nitroalkane and an amine with elemental sulfur and a base like sodium sulfide (B99878). nih.gov This approach is advantageous as it can often be performed under mild conditions and can be applied to complex molecules, including the late-stage modification of peptides. nih.govchemrxiv.org Traditional methods for thioamide synthesis, such as the use of thionating agents like Lawesson's reagent on an existing amide, provide an alternative route. organic-chemistry.org

Table 2: Synthesis of Amide and Thioamide Analogues This table is illustrative and based on general synthetic methods.

Starting MaterialReagentsProduct TypeReference Method
(2-Nitroethyl)phosphonic dichloridePropylaminePhosphonamideStandard amidation
This compoundPropylamine, Elemental Sulfur, Na₂SPhosphonothioic amide nih.gov
N-Propyl-(2-nitroethyl)phosphonamidic acidLawesson's ReagentPhosphonothioic amide organic-chemistry.org

Structural Modifications at the Nitroethyl Chain

Modifying the two-carbon chain that links the nitro and phosphonate groups provides a powerful strategy for creating structural diversity.

The carbon atom adjacent to the nitro group (the α-carbon) is acidic, making it susceptible to deprotonation. This allows for α-substitution reactions. Under base-catalyzed conditions, the α-proton can be removed to form a nitronate anion, which is a potent nucleophile. youtube.com This intermediate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This strategy can be used to extend the carbon chain or to introduce functional groups that can alter the molecule's properties. Acid-catalyzed mechanisms for α-substitution are also known, proceeding through an enol-like intermediate. youtube.com

The electrophilic nature of the nitroalkene group (which can be formed in situ from the nitroalkane) and the nucleophilic character of the α-carbon create opportunities for intramolecular cyclization reactions. The nitro group can act as a Michael acceptor, allowing a nucleophilic part of the same molecule to attack the β-carbon, leading to the formation of cyclic structures. Furthermore, the phosphonic acid group itself can participate in or assist cyclization reactions under acidic conditions. researchgate.net These reactions can be used to generate novel heterocyclic phosphonates with constrained conformations.

Hybrid Molecules Incorporating the (2-Nitroethyl)phosphonate Scaffold

Incorporating the (2-nitroethyl)phosphonate moiety into larger, more complex molecules is a key strategy for developing compounds with targeted functions. These hybrid molecules combine the properties of the phosphonate scaffold with those of other chemical entities, such as nucleobases, amino acids, or other pharmacophores. frontiersin.org

A prominent example of this concept is seen in the field of acyclic nucleoside phosphonates (ANPs), which are potent antiviral agents. frontiersin.org In these hybrids, a phosphonate-containing aliphatic chain acts as a non-hydrolyzable mimic of a phosphate (B84403) group and is attached to a nucleobase. frontiersin.org The synthesis of these molecules often involves the condensation of a purine (B94841) or pyrimidine (B1678525) base with a precursor that contains the complete aliphatic side chain, including the phosphonate group and a suitable leaving group. nih.gov By analogy, a (2-nitroethyl)phosphonate moiety could be integrated into such scaffolds to explore new biological activities. Other hybrid approaches include linking phosphonates to fatty acids or incorporating them into nanomaterials to create functional surfaces. nih.govnih.gov

Table 3: Examples of Hybrid Molecule Concepts

Scaffold TypeAttached MoietyResulting Hybrid ClassPotential Application AreaReference Concept
(2-Nitroethyl)phosphonateAdenine (Nucleobase)Acyclic Nucleoside Phosphonate AnalogueAntiviral Research frontiersin.orgnih.gov
(2-Nitroethyl)phosphonateFatty Acid ChainNitro-phosphono-lipidModulation of Inflammatory Pathways nih.gov
(2-Nitroethyl)phosphonateTitanium Dioxide NanoparticleSurface-Functionalized NanomaterialAdsorption/Catalysis nih.gov
(2-Nitroethyl)phosphonatePeptidePhosphonopeptideEnzyme Inhibition nih.gov

Biological and Biochemical Interactions of 2 Nitroethyl Phosphonic Acid Excluding Clinical Aspects

Inhibition Studies of Enzyme Systems in Microorganisms

There is a lack of published studies investigating the inhibitory effects of (2-Nitroethyl)phosphonic acid on microbial enzyme systems. Research on other phosphonates has established their role as potent enzyme inhibitors, but this cannot be directly extrapolated to the nitroethyl derivative without specific experimental evidence.

Phosphonate (B1237965) Metabolizing Enzymes

No research is available on the interaction of this compound with enzymes known to metabolize phosphonates. Bacteria have evolved several enzymatic pathways to cleave the stable carbon-phosphorus (C-P) bond, allowing them to utilize phosphonates as a phosphorus source. frontiersin.orgnih.gov Key enzyme classes in these pathways include:

C-P Lyase: A complex enzyme system that can cleave unactivated C-P bonds. frontiersin.orgnih.gov

Phosphonatases (e.g., Phosphonoacetaldehyde (B103672) Hydrolase and Phosphonoacetate Hydrolase): These enzymes hydrolyze specific phosphonates like phosphonoacetaldehyde and phosphonoacetate. frontiersin.orgnih.gov

Oxidative Pathway Enzymes: Some bacteria utilize oxidative enzymes to break the C-P bond. hawaii.edu

Whether this compound can act as a substrate or an inhibitor for these enzymes is currently unknown.

Enzymes Involved in Microbial Metabolic Pathways

The ability of phosphonates to act as competitive inhibitors stems from their structural similarity to phosphate (B84403) esters and carboxylic acids, which are intermediates in numerous metabolic pathways. hawaii.edunih.gov For instance, the well-known phosphonate antibiotic, fosfomycin (B1673569), irreversibly inhibits MurA, an enzyme involved in bacterial cell wall biosynthesis. hawaii.edunih.govnih.gov There are no published findings to indicate whether this compound targets similar or different enzymes in microbial metabolic pathways.

Interactions with Plant Biochemical Pathways

Specific studies on the interaction of this compound with plant biochemical pathways are absent from the scientific literature. The effects of other phosphonates, particularly phosphonic acid (also known as phosphite), have been documented, but these findings cannot be assumed to apply to the nitroethyl-substituted compound.

Modulation of Plant Nutrient Assimilation

There is no data on how this compound might modulate nutrient assimilation in plants. It is known that nitrogen and phosphorus availability significantly influences plant growth and the enzymatic activities related to their assimilation. frontiersin.orgnih.govnih.gov For example, phosphorus availability affects nitrogen uptake and metabolism, and vice-versa. While some phosphonates can interfere with phosphate sensing and signaling, the specific role of this compound in this context has not been explored.

Influence on Plant Growth Regulatory Mechanisms

The influence of this compound on plant growth regulation is an unresearched area. Other phosphonic compounds, such as ethephon (B41061) ((2-chloroethyl)phosphonic acid), are well-known plant growth regulators that act by releasing ethylene (B1197577), a plant hormone. It is plausible that derivatives of ethylphosphonic acid could have growth-regulatory effects, but this requires experimental validation for the nitro-substituted version.

Role in Microbial Phosphonate Metabolism and Biotransformations

Currently, there is no information available regarding the role of this compound in microbial phosphonate metabolism or if it undergoes biotransformation. Bacteria possess diverse metabolic capabilities, including the degradation of a wide range of organophosphonates. nih.gov The metabolism of aminoalkylphosphonates is well-documented, often initiated by a transaminase. nih.govnih.gov However, the metabolic fate of a nitroalkylphosphonate like this compound in microorganisms has not been reported. The presence of the nitro group introduces a different chemical functionality that would likely require specific enzymatic machinery for its transformation, the existence of which has not been described for this compound.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound has not been specifically detailed in the scientific literature. However, the degradation of organophosphonates and nitroaliphatic compounds by microorganisms has been studied, providing a basis for potential degradation pathways. Microorganisms have evolved diverse strategies to cleave the stable carbon-phosphorus (C-P) bond in phosphonates, often as a means to acquire phosphorus in phosphate-limited environments. nih.govresearchgate.net

One of the most significant pathways for the degradation of a wide range of phosphonates is the C-P lyase pathway . nih.govnih.gov This multi-enzyme complex, encoded by the phn operon in bacteria like Escherichia coli, catalyzes the reductive cleavage of the C-P bond to release alkane and inorganic phosphate. nih.gov The C-P lyase machinery has a broad substrate specificity, enabling the degradation of various alkyl and aminoalkyl phosphonates. nih.gov It is plausible that this compound could be a substrate for this pathway, although this has not been experimentally confirmed.

Another potential route for degradation involves initial enzymatic modification of the nitro group. Bacteria are known to metabolize nitroaromatic compounds through either oxidative or reductive pathways. nih.govresearchgate.net In an oxidative pathway, a monooxygenase or dioxygenase could potentially replace the nitro group with a hydroxyl group, releasing nitrite (B80452). nih.govnih.gov For instance, some bacteria degrade 2-nitrobenzoate (B253500) by converting it to salicylate (B1505791) and nitrite. nih.gov A similar enzymatic reaction could potentially convert this compound to (2-Hydroxyethyl)phosphonic acid.

Alternatively, a reductive pathway could reduce the nitro group to an amino group, forming (2-Aminoethyl)phosphonic acid (AEP). AEP is a common, naturally occurring phosphonate, and its degradation pathways are well-characterized. nih.govmdpi.com The degradation of AEP often begins with a transamination reaction catalyzed by 2-aminoethylphosphonate:pyruvate aminotransferase (PhnW), which converts AEP to phosphonoacetaldehyde. mdpi.com Subsequently, phosphonoacetaldehyde hydrolase (PhnX) can cleave the C-P bond to yield acetaldehyde (B116499) and inorganic phosphate. mdpi.com

Table 1: Potential Microbial Degradation Pathways for this compound

Proposed PathwayKey EnzymesInitial Product(s)Final Products
C-P Lyase PathwayC-P Lyase Complex (Phn proteins)Ethane, Nitrite, PhosphateNot Applicable
Oxidative DenitrationMonooxygenase/Dioxygenase(2-Hydroxyethyl)phosphonic acid, NitriteFurther degradation products
Reductive PathwayNitroreductase, Transaminase, Hydrolase(2-Aminoethyl)phosphonic acidAcetaldehyde, Ammonia, Phosphate

Biosynthesis of Related Phosphonate Compounds by Microorganisms

The biosynthesis of this compound has not been described. However, the general biosynthetic pathway for phosphonate natural products is well-established and serves as a blueprint for how such a compound might be synthesized. nih.govnih.gov The vast majority of known phosphonate biosynthetic pathways originate from the primary metabolite phosphoenolpyruvate (PEP) . nih.govfrontiersin.org

The initial and key step in phosphonate biosynthesis is the intramolecular rearrangement of PEP to phosphonopyruvate (PnPy) , a reaction catalyzed by the enzyme PEP mutase (PepM) . nih.govnih.govfrontiersin.org Because the equilibrium of this reaction heavily favors PEP, the formation of PnPy is typically coupled to a subsequent, essentially irreversible enzymatic step. frontiersin.org

Following the formation of PnPy, the pathway to various phosphonates diverges. A common subsequent step is the decarboxylation of PnPy to phosphonoacetaldehyde (PnAA) , catalyzed by phosphonopyruvate decarboxylase (Ppd) . frontiersin.org From PnAA, further enzymatic modifications can lead to a variety of phosphonate products. For example, transamination of PnAA yields 2-aminoethylphosphonate (AEP). nih.gov

While no pathway for the introduction of a nitro group onto an alkylphosphonate has been elucidated, microorganisms are known to synthesize a variety of nitro-containing compounds. The enzymatic machinery for nitration in other biosynthetic pathways could potentially be adapted.

Table 2: General Steps in the Biosynthesis of Phosphonate Compounds

StepPrecursorEnzymeProduct
1Phosphoenolpyruvate (PEP)PEP mutase (PepM)Phosphonopyruvate (PnPy)
2Phosphonopyruvate (PnPy)Phosphonopyruvate decarboxylase (Ppd)Phosphonoacetaldehyde (PnAA)
3Phosphonoacetaldehyde (PnAA)Various (e.g., Transaminases)Diverse Phosphonates (e.g., AEP)

Bioactivity Studies in Non-Mammalian Biological Systems (e.g., Insect, Fungal Models)

Direct studies on the bioactivity of this compound in insect and fungal models are not available in the public domain. However, the known bioactivities of related organophosphorus and nitro compounds provide a framework for predicting its potential effects.

Research into Pest Control Mechanisms

Organophosphorus compounds are widely used as insecticides, and their primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) . nih.govepa.govufl.edu AChE is crucial for the normal functioning of the nervous system in insects, as it breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing hyperexcitation, paralysis, and ultimately, death of the insect. nih.govepa.gov

The insecticidal potency of organophosphates is often enhanced by the presence of electron-withdrawing groups on the molecule, such as a nitro group. nih.gov The nitro group can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE. nih.gov This leads to a more stable, phosphorylated enzyme that is unable to perform its normal function. For example, the organophosphate insecticide parathion (B1678463) contains a p-nitrophenyl group, which contributes significantly to its toxicity. nih.gov

Given its structure, it is hypothesized that this compound, or its derivatives, could act as an AChE inhibitor, with the nitro group potentially enhancing its insecticidal activity.

Table 3: General Mechanism of Organophosphate Insecticides

Target EnzymeMolecular ActionPhysiological Effect in Insects
Acetylcholinesterase (AChE)Irreversible inhibition via phosphorylation of the active site serine.Accumulation of acetylcholine, leading to overstimulation of the nervous system.
Paralysis and death.

Investigation of Antifungal Activity

The antifungal activity of this compound has not been specifically reported. However, phosphonates and nitro compounds have been investigated for their antifungal properties, and their mechanisms of action can be diverse. nih.govresearchgate.net

Some phosphonates exhibit antifungal activity by interfering with fungal metabolic pathways. researchgate.net The mechanisms can be complex and may involve multiple sites of action. The presence of a stable C-P bond can make these compounds mimics of natural phosphate esters or carboxylates, allowing them to inhibit essential enzymes. researchgate.net

Nitro-containing compounds can also possess antifungal properties. Their mechanisms often involve the generation of reactive oxygen species (ROS), which can damage cellular components such as membranes and mitochondria. nih.gov Other proposed mechanisms include interference with ATP synthesis and disruption of ion flow across the cell membrane. nih.gov

Therefore, it is plausible that this compound could exhibit antifungal activity through one or more of these mechanisms, either by acting as a metabolic inhibitor due to its phosphonate group or by inducing cellular stress via its nitro group.

Table 4: Potential Mechanisms of Antifungal Activity

Compound ClassPotential Mechanism of ActionCellular Target
PhosphonatesEnzyme inhibition (as phosphate or carboxylate mimics)Various metabolic enzymes
Nitro CompoundsGeneration of Reactive Oxygen Species (ROS)Cell membranes, Mitochondria
Disruption of ATP synthesisMitochondria
Alteration of ion homeostasisCell membrane

Agricultural and Industrial Research Applications of 2 Nitroethyl Phosphonic Acid

Agricultural Research Applications

There is currently no available research on the agricultural applications of (2-Nitroethyl)phosphonic acid. The following subsections outline potential areas of investigation, drawing parallels with other phosphonate (B1237965) compounds.

Research into Plant Growth Regulation and Enhancement

No specific studies have been published detailing the effects of this compound on plant growth regulation or enhancement. Research in this area would be necessary to determine if this compound exhibits any properties that could influence plant development, such as promoting root growth, increasing biomass, or enhancing crop yield.

Modulation of Soil Microorganism Communities for Nutrient Cycling

The impact of this compound on soil microorganism communities and nutrient cycling has not been investigated in any published research. Studies would be required to understand if this compound is metabolized by soil microbes and if it has any effect, whether beneficial or detrimental, on the complex microbial ecosystems that are crucial for nutrient turnover in the soil.

Exploration of Non-Pesticidal Crop Protection Strategies

There is no evidence from scientific literature to suggest that this compound has been explored for non-pesticidal crop protection strategies. While some phosphonates have been researched for their fungicidal properties, the efficacy of this compound in this regard is unknown.

Industrial Research Applications

Similar to its agricultural applications, there is a lack of specific research on the industrial uses of this compound. The potential applications described below are based on the well-documented performance of other phosphonate compounds in industrial settings.

Investigation of Corrosion Inhibition Mechanisms on Various Substrates

No data is available from research studies on the effectiveness of this compound as a corrosion inhibitor. Investigations would be needed to determine if this compound can form a protective film on metal surfaces and to quantify its inhibition efficiency on substrates such as steel, copper, or aluminum under various corrosive conditions.

Studies on Scale Inhibition in Water Treatment Systems

The potential of this compound as a scale inhibitor in industrial water treatment systems has not been reported in the scientific literature. Research would be necessary to evaluate its ability to prevent the precipitation of common scales like calcium carbonate, calcium sulfate, and barium sulfate, and to determine its effectiveness in comparison to commercially available phosphonate-based scale inhibitors.

Research into Flame Retardancy in Polymeric Materials

Extensive searches of scientific and patent literature reveal a notable absence of direct research focused on the application of this compound as a flame retardant for polymeric materials. While the broader class of organophosphorus compounds, including phosphonates, is well-established in the field of flame retardancy, this specific nitro-functionalized phosphonic acid does not appear in dedicated studies. Therefore, this section will discuss the potential flame-retardant mechanisms of this compound based on the known functionalities of its constituent chemical groups: the phosphonic acid moiety and the nitroalkane group.

The flame-retardant action of organophosphorus compounds can typically be categorized into two primary mechanisms: condensed-phase activity and gas-phase activity. nih.gov The efficiency of each mechanism is highly dependent on the molecular structure of the flame retardant and the nature of the polymer it is incorporated into. nih.gov

In the condensed phase , during the initial stages of material decomposition, phosphorus-based flame retardants can exert their effect by promoting the formation of a stable, insulating char layer on the polymer's surface. frontiersin.org This char acts as a physical barrier, limiting the evolution of flammable volatile compounds that fuel the fire and reducing the transfer of heat from the flame to the underlying polymer, thus slowing down further decomposition. nih.gov Specifically for this compound, the phosphonic acid group would be expected to play a crucial role in this process. Upon heating, phosphonic acids can dehydrate to form pyrophosphates and ultimately polyphosphoric acid. These acidic species are effective catalysts for the dehydration and cross-linking of the polymer backbone, leading to enhanced char formation. frontiersin.orgmdpi.com

In the gas phase , some organophosphorus compounds can decompose to release phosphorus-containing radicals (such as PO•) into the flame. nih.gov These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame. nih.gov This "flame poisoning" effect can extinguish the flame or significantly reduce its intensity. frontiersin.org It is conceivable that fragments of this compound could contribute to this gas-phase inhibition.

The presence of a nitro group introduces another dimension to the potential flame-retardant properties of this compound. Nitro compounds are known to be thermally unstable and can decompose to release nitrogen oxides (NOx). While often associated with combustion, in a flame-retardant context, the release of non-flammable gases like N2 and N2O can dilute the flammable volatiles and oxygen in the gas phase, thus inhibiting combustion. Furthermore, nitrogen-containing compounds can act synergistically with phosphorus flame retardants. The nitrogen can contribute to the formation of a more stable and robust char layer (P-N char), further enhancing the condensed-phase mechanism.

The anticipated contributions of the functional groups in this compound to flame retardancy are summarized in the table below. It is important to reiterate that this is a theoretical framework in the absence of direct experimental data for this specific compound.

Functional GroupPotential Flame-Retardant ActionPrimary Phase of Activity
Phosphonic Acid - Catalyzes char formation through dehydration and cross-linking of the polymer. - Forms a protective, insulating char layer. - Potential release of phosphorus-containing radicals to quench the flame.Condensed & Gas
Nitro Group - Releases non-flammable nitrogen-containing gases upon decomposition, diluting the fuel/air mixture. - Potential for synergistic P-N interactions to enhance char stability.Gas & Condensed

While no direct research on this compound for flame retardancy is available, studies on other phosphonates provide insight into their potential efficacy. For instance, various phosphonate additives have been shown to improve the flame retardant properties of polymers like epoxy resins and polyethylenes, often achieving higher Limiting Oxygen Index (LOI) values and better classifications in UL-94 vertical burn tests. lsu.edursc.org Research on other nitrogen-containing organophosphorus flame retardants has also demonstrated the benefits of P-N synergy in enhancing fire resistance.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Nitroethyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For "(2-Nitroethyl)phosphonic acid," a combination of one-dimensional (¹H, ¹³C, and ³¹P) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

The analysis of ¹H, ¹³C, and ³¹P NMR spectra would provide fundamental information about the number and types of atoms present in the molecule, as well as their chemical environments and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. The methylene group attached to the phosphonic acid (P-CH₂) would likely appear at a different chemical shift than the methylene group adjacent to the nitro group (O₂N-CH₂). The integration of these signals would confirm the presence of two protons in each group. Furthermore, coupling between the protons on adjacent carbons (³JHH) would result in a triplet-like pattern for each signal, assuming free rotation. The coupling of these protons to the phosphorus atom (²JPH and ³JPH) would introduce additional splitting, providing valuable connectivity information. huji.ac.il

¹³C NMR Spectroscopy: The carbon NMR spectrum would display two distinct signals for the two carbon atoms of the ethyl chain. The chemical shifts of these carbons would be influenced by the electronegativity of the attached functional groups (phosphonic acid and nitro group). The carbon atom bonded to the phosphonic acid group would exhibit coupling to the phosphorus atom (¹JPC), resulting in a doublet. The carbon adjacent to the nitro group would also show a smaller two-bond coupling to phosphorus (²JPC). researchgate.net

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR spectroscopy is an essential tool for characterization. huji.ac.il A single resonance would be expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphonic acid. The chemical shift of this signal provides information about the oxidation state and chemical environment of the phosphorus atom. In a proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the protons on the adjacent methylene group (²JPH). huji.ac.ilresearchgate.net

Hypothetical NMR Data for this compound:

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹Hδ 4.5 - 4.8ddd³JHH, ³JPH, ²JHHO₂N-CH ₂-CH₂-P
¹Hδ 2.2 - 2.5ddd³JHH, ²JPH, ²JHHO₂N-CH₂-CH ₂-P
¹³Cδ 70 - 75dt¹JPC, ³JCHO₂N-C H₂-CH₂-P
¹³Cδ 25 - 30 (d)d¹JPCO₂N-CH₂-C H₂-P
³¹Pδ 15 - 25t²JPHP

Note: This is a hypothetical data table. Actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

To unambiguously assign the signals observed in the 1D NMR spectra and to confirm the connectivity of the atoms within the molecule, 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups, confirming their adjacent positions in the ethyl chain. sdsu.eduu-tokyo.ac.jp This correlation arises from the three-bond scalar coupling (³JHH) between the protons on these carbons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded protons and carbons. columbia.edu This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms. The spectrum would show a correlation peak for the O₂N-CH₂ group and another for the P-CH₂ group.

The protons of the O₂N-CH₂ group and the carbon of the P-CH₂ group.

The protons of the P-CH₂ group and the carbon of the O₂N-CH₂ group.

The protons of the P-CH₂ group and the phosphorus atom (in a ¹H-³¹P HMBC experiment), confirming the P-C bond.

These 2D NMR techniques, used in concert, would provide a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Mass Spectrometry (MS) for Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the parent ion of this compound (C₂H₆NO₅P). By comparing the experimentally measured exact mass with the calculated exact mass for the proposed formula, the molecular formula can be confirmed with a high degree of confidence. nih.gov

Tandem mass spectrometry (MS/MS) is a valuable tool for identifying metabolites and degradation products of "this compound" in various matrices. nih.govmdpi.com In an MS/MS experiment, the parent ion of the compound of interest is selected and then fragmented. The resulting fragment ions provide a "fingerprint" that can be used for structural confirmation and for the identification of related compounds in complex mixtures.

Common fragmentation pathways for organophosphorus compounds often involve the cleavage of bonds around the phosphorus atom and the loss of small neutral molecules. researchgate.netresearchgate.net For this compound, characteristic fragmentation patterns could include the loss of the nitro group (NO₂), the loss of water (H₂O) from the phosphonic acid moiety, and cleavage of the C-C and C-P bonds. By monitoring for these specific fragmentation patterns, one can screen for potential metabolites and degradation products that retain the core phosphonic acid structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. researchgate.netchemicalbook.com Key expected vibrational modes include:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the phosphonic acid.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region from the methylene groups.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. nist.gov

P=O stretching: A strong absorption band typically in the range of 1200-1300 cm⁻¹. nist.gov

P-O-H stretching: Bands in the 900-1050 cm⁻¹ region. researchgate.net

P-C stretching: A weaker band in the 650-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govresearchgate.netrsc.org While P=O stretching is also observable in Raman spectra, P-C and C-C bond vibrations are often more intense than in IR spectra. The symmetric stretching of the nitro group would also be expected to give a strong Raman signal. chemicalbook.com

Hypothetical Vibrational Spectroscopy Data for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (phosphonic acid)2500 - 3300 (broad)IR
C-H stretch (aliphatic)2850 - 2960IR, Raman
N-O asymmetric stretch (nitro)~1550IR
N-O symmetric stretch (nitro)~1350IR, Raman
P=O stretch1200 - 1300IR, Raman
P-O-H stretch900 - 1050IR
P-C stretch650 - 800Raman

Note: This is a hypothetical data table. The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping the electron density within a crystal. nih.gov For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. libretexts.org

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, creating a unique diffraction pattern of spots with varying intensities. nih.gov By analyzing this pattern, crystallographers can deduce the unit cell dimensions and the arrangement of atoms in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions (a, b, c, α, β, γ) To be determined
Bond Lengths (Å) P-C, C-C, C-N, N-O, P-O
Bond Angles (°) O-P-O, O-P-C, P-C-C, C-C-N
Torsion Angles (°) Describing the conformation of the ethyl chain
Hydrogen Bonding Network Details of intermolecular interactions

Note: This table represents the type of data that would be generated from an X-ray crystallography experiment. Actual values would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

HPLC is a powerful technique for the analysis of non-volatile and polar compounds like this compound. chromatographyonline.com Due to the polar nature of the phosphonic acid group and the nitro group, reversed-phase HPLC is a suitable approach.

A common stationary phase for the analysis of polar organophosphorus compounds is a C18 column. nih.gov The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com To ensure good peak shape and prevent the dissociation of the phosphonic acid group, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com Detection can be achieved using a UV detector, as the nitro group provides a chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. sielc.com

An alternative approach for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov This can provide better retention for very polar analytes that are not well-retained on traditional reversed-phase columns.

Table 2: Exemplary HPLC Conditions for the Analysis of this compound

Parameter Condition
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Direct analysis of this compound by GC-MS is not feasible due to its high polarity and low volatility. Therefore, a derivatization step is required to convert the non-volatile phosphonic acid into a more volatile derivative.

A common derivatization technique for phosphonic acids is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons of the phosphonic acid group with trimethylsilyl (B98337) (TMS) groups. colostate.edunih.gov This derivatization significantly increases the volatility of the analyte, making it amenable to GC separation.

The derivatized this compound can then be injected into the GC-MS system. The GC column, typically a non-polar or medium-polarity capillary column (e.g., DB-5ms), separates the derivative from other components in the sample. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity.

Table 3: Postulated GC-MS Analysis Parameters for Derivatized this compound

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 80 °C (2 min hold), then ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Note: These parameters are based on general methods for the GC-MS analysis of silylated phosphonic acids and would need to be optimized.

Theoretical and Computational Studies of 2 Nitroethyl Phosphonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. nih.govyoutube.com These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. pku.edu.cn

For (2-Nitroethyl)phosphonic acid, the presence of the electron-withdrawing nitro (-NO₂) group and the phosphonic acid [-P(O)(OH)₂] group significantly influences the FMOs. The nitro group, in particular, lowers the energy of the LUMO, making the molecule a potential electrophile or electron acceptor. Theoretical studies on similar nitroalkene phosphonates involved in Diels-Alder reactions have shown that the LUMO is often centered around the nitro-substituted part of the molecule, directing its reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical, yet chemically reasonable, values for illustrative purposes.

Molecular Orbital Energy (eV) Description and Implication for Reactivity
HOMO -8.5 Highest Occupied Molecular Orbital. Primarily located on the phosphonic acid and oxygen atoms. Represents the molecule's ability to act as a nucleophile or electron donor.
LUMO -2.1 Lowest Unoccupied Molecular Orbital. Primarily located on the nitroethyl fragment. Represents the molecule's ability to act as an electrophile or electron acceptor.

| HOMO-LUMO Gap | 6.4 | A relatively large gap suggests good kinetic stability under normal conditions, but the low-lying LUMO indicates susceptibility to nucleophilic attack. |

Data is illustrative and derived from general principles of FMO theory applied to the structure.

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. youtube.com It is generated by calculating the electrostatic potential on the molecule's electron density surface. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In this compound, the ESP map would show significant negative potential around the oxygen atoms of both the nitro and phosphonic acid groups, as these are highly electronegative. Conversely, a strong positive potential would be expected around the acidic protons of the phosphonic acid group, highlighting their acidity. wuxiapptec.com The carbon atom attached to the nitro group would also exhibit a degree of positive potential due to the strong electron-withdrawing effect of the -NO₂ group.

Table 2: Illustrative Partial Atomic Charges for this compound This table presents hypothetical, yet chemically reasonable, values for illustrative purposes.

Atom/Group Partial Charge (a.u.) Implication
Oxygen atoms (nitro group) -0.45 Strong negative charge; site for interaction with electrophiles or hydrogen bond donors.
Nitrogen atom (nitro group) +0.60 Positive charge due to bonding with highly electronegative oxygen atoms.
Carbon (alpha to P) -0.15 Slightly negative due to the influence of the phosphonic acid group.
Carbon (beta to P, attached to NO₂) +0.20 Electron-deficient due to the strong withdrawing effect of the nitro group; a potential site for nucleophilic attack.
Phosphorus atom +1.20 Highly positive and electron-deficient; a key site for coordination.
Oxygen atoms (phosphonic acid) -0.70 Strong negative charge; sites for metal coordination and hydrogen bonding.

Data is illustrative and based on expected charge distributions from quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov These simulations are invaluable for understanding how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.com

The interaction of a solute with solvent molecules, known as solvation, can profoundly affect its conformation and reactivity. nih.govresearchgate.net MD simulations can model how this compound behaves in different solvents.

In a polar protic solvent like water, the polar nitro and phosphonic acid groups would form strong hydrogen bonds with water molecules. The phosphonic acid group, in particular, can act as both a hydrogen bond donor (via its P-OH groups) and acceptor (via its P=O and P-OH oxygens). nih.gov This extensive solvation would stabilize the molecule. In contrast, in a nonpolar solvent, the molecule would likely adopt a more compact conformation to minimize the unfavorable interaction of its polar groups with the solvent, potentially through intramolecular hydrogen bonding.

Table 3: Predicted Conformational and Solvation Behavior of this compound

Solvent Expected Conformation Key Interactions
Water (Polar Protic) Extended Strong intermolecular hydrogen bonding between the nitro/phosphonic acid groups and water molecules. Ionization of the phosphonic acid group is likely.
DMSO (Polar Aprotic) Flexible Strong dipole-dipole interactions and hydrogen bonding with the phosphonic acid protons.

| Hexane (Nonpolar) | Compact/Folded | Intramolecular hydrogen bonding between the phosphonic acid and nitro groups is favored to shield polar sites from the nonpolar environment. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein's active site. researchgate.net Although no specific clinical applications are considered here, docking can provide non-clinical insights into how this compound might interact with biological targets like enzymes.

Given its structural features, this compound could be docked into the active sites of enzymes that process phosphorylated or nitro-containing substrates. For instance, its phosphonic acid headgroup could mimic a phosphate (B84403) group, allowing it to bind to phosphate-binding pockets found in kinases or phosphatases. The docking simulations would predict the binding pose and estimate the binding affinity (e.g., as a docking score), identifying key interactions like hydrogen bonds and electrostatic interactions that stabilize the complex. researchgate.net

Table 4: Hypothetical Docking Results for this compound in an Enzyme Active Site This table presents hypothetical data for illustrative purposes.

Parameter Result Interpretation
Enzyme Target Hypothetical Nitroalkane Oxidase An enzyme that recognizes nitroalkane substrates.
Binding Site Arginine-rich pocket A positively charged pocket that complements the negative charge of the ligand.
Docking Score (kcal/mol) -8.2 Indicates a favorable and stable binding interaction.

| Key Interactions | - Salt bridge between phosphonate (B1237965) and Arginine residue.- Hydrogen bond between the nitro group and a Tyrosine residue.- Hydrogen bond between P=O and a backbone NH group. | These specific interactions anchor the ligand in the active site and determine its binding orientation. |

Structure-Activity Relationship (SAR) Modeling for Biological Insights (non-clinical)

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.orgpatsnap.com By systematically modifying the structure of a lead compound and observing the effect on its activity, medicinal chemists can develop models that predict the activity of new, unsynthesized analogues. researchgate.net

For this compound, a non-clinical SAR study could be established by synthesizing a series of related compounds and testing their ability to inhibit a specific enzyme. Modifications could include changing the length of the alkyl chain, substituting the nitro group with other electron-withdrawing groups, or esterifying the phosphonic acid. The resulting data, often expressed as IC₅₀ values (the concentration required to inhibit 50% of enzyme activity), would reveal which parts of the molecule are crucial for binding and inhibition. researchgate.net

Table 5: Illustrative Structure-Activity Relationship (SAR) for this compound Analogues against a Hypothetical Enzyme This table presents hypothetical data for illustrative purposes.

Compound Modification from Parent Structure Hypothetical IC₅₀ (µM) SAR Insight
Parent This compound 15 Baseline activity.
Analogue 1 (3-Nitropropyl)phosphonic acid 50 Increasing chain length reduces activity, suggesting a constrained binding pocket.
Analogue 2 (2-Cyanoethyl)phosphonic acid 35 Replacing the nitro group with a weaker electron-withdrawing group decreases potency, indicating the nitro group is important for interaction.
Analogue 3 Diethyl (2-nitroethyl)phosphonate >100 Esterifying the phosphonic acid abolishes activity, confirming that the free acidic group is essential for binding (e.g., for forming salt bridges).

| Analogue 4 | (2-Nitro-1-phenylethyl)phosphonic acid | 25 | Adding a bulky group near the phosphonate hinders binding. |

Reaction Mechanism Elucidation through Computational Chemistry

No published research data is available for this topic.

Environmental Fate and Ecotoxicological Research of 2 Nitroethyl Phosphonic Acid Excluding Human Toxicity

Impact on Environmental Microbial Communities and Ecosystem Function:The effects of (2-Nitroethyl)phosphonic acid on the structure and function of natural microbial populations in the environment have not been documented.

Due to this lack of specific data, a scientifically accurate and informative article focusing solely on the environmental behavior of this compound cannot be generated at this time.

Future Research Directions and Emerging Paradigms for 2 Nitroethyl Phosphonic Acid

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of (2-Nitroethyl)phosphonic acid and its derivatives is foundational to unlocking their potential. While classical methods exist, future research will gravitate towards more efficient, sustainable, and versatile synthetic routes.

A primary and established method for creating the carbon-phosphorus and nitro-functionalized backbone is the Michael addition of nitroalkanes to activated vinylphosphonates. thieme-connect.deresearchgate.netsctunisie.org This reaction involves the conjugate addition of a nitromethane (B149229) anion to a dialkyl vinylphosphonate, followed by hydrolysis of the resulting phosphonate (B1237965) ester to yield the desired phosphonic acid.

However, emerging paradigms in chemical synthesis demand advancements beyond these traditional approaches. Future explorations are expected to focus on:

Catalytic Innovations : The development of asymmetric organocatalytic methods is a significant frontier. nih.gov Using chiral catalysts could enable the enantioselective synthesis of this compound derivatives, which is crucial for pharmacological and biological applications where stereochemistry dictates activity. nih.govrsc.org Halogen bond catalysis, for instance, has been shown to activate vinyl phosphonates in Michael additions, offering a new tool for controlling these reactions. nih.govrsc.org

Green Chemistry Approaches : Modern synthetic chemistry emphasizes sustainability. researchgate.net Future methodologies will likely incorporate principles of green chemistry, such as using safer, bio-based solvents, reducing energy consumption through milder reaction conditions, and employing atom-economical reactions that minimize waste. longdom.org Electrochemical synthesis, which can often be performed under ambient conditions without harsh reagents, represents a promising green alternative for forming various organophosphorus compounds. researchgate.net

Process Intensification : The use of flow chemistry and microreactors could offer significant advantages, including improved safety, better reaction control, and easier scalability compared to traditional batch processes. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound Precursors

MethodologyDescriptionPotential AdvantagesFuture Research Focus
Conventional Michael Addition Base-catalyzed addition of nitromethane to dialkyl vinylphosphonate. thieme-connect.deWell-established and reliable.Improving yields and reducing side reactions.
Phase-Transfer Catalysis Utilizes a catalyst (e.g., quaternary ammonium (B1175870) salt) to facilitate the reaction between reactants in different phases (e.g., aqueous/organic). sctunisie.orgEnhanced reaction rates and milder conditions. sctunisie.orgDevelopment of recyclable and more efficient catalysts.
Asymmetric Organocatalysis Employs small chiral organic molecules to catalyze the reaction and control stereochemistry. nih.govAccess to enantiomerically enriched products for biological applications. nih.govDesigning catalysts with higher enantioselectivity and broader substrate scope.
Electrochemical Synthesis Uses electrical current to drive the chemical reaction. researchgate.netAvoids harsh chemical oxidants/reductants; can proceed under mild conditions. researchgate.netDeveloping selective electrochemical methods for C-P bond formation.

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

The dual functionality of this compound provides a rich landscape for exploring new chemical reactions. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, while the phosphonic acid group offers a site for coordination and further functionalization. nih.govnih.gov

Future research will likely focus on several key areas:

Transformations of the Nitro Group : The nitro group is highly versatile. Its reduction to an amine group is a particularly important transformation, as it would convert this compound into (2-Aminoethyl)phosphonic acid (ciliatine), a naturally occurring phosphonate with significant biological relevance. Developing selective reduction methods that are compatible with the phosphonic acid moiety is a key research goal. Furthermore, the nitro group can serve as a precursor to other functionalities, such as nitrones or carbonyl groups via the Nef reaction, opening up a wide array of synthetic possibilities. thieme-connect.denih.gov

Intramolecular Reactions : The close proximity of the nitro and phosphonic acid groups could enable novel intramolecular cyclization reactions, especially after initial transformation of the nitro group. For example, the formation of cyclic phosphonamides or other heterocyclic systems could be explored, leading to structurally unique compounds with potential applications in medicinal chemistry.

Influence on the Phosphonic Acid : The electronic effects of the nitro group can modulate the acidity (pKa) and chelating properties of the phosphonic acid. Understanding and quantifying this influence is crucial for designing materials with tailored surface binding properties or metal complexes with specific stability constants.

Development of Advanced Materials Incorporating this compound

Phosphonic acids are renowned for their exceptional ability to bind strongly to the surfaces of metal oxides, making them ideal anchoring groups for surface functionalization. mdpi.commarshall.eduresearchgate.net The incorporation of this compound into advanced materials is a promising area of research with applications ranging from electronics to catalysis.

Emerging paradigms in this field include:

Functionalized Nanoparticles and Surfaces : this compound can be used to create self-assembled monolayers (SAMs) on various substrates, such as titania (TiO₂), iron oxides (Fe₃O₄), or nitinol (B1230138) (NiTi). marshall.eduresearchgate.netresearchgate.net The phosphonic acid head would provide a robust covalent anchor to the surface, while the terminal nitro group would be exposed. This exposed nitro functionality could then be used as a chemical handle for the subsequent attachment of other molecules (e.g., catalysts, polymers, or biological probes) after reduction to an amine. This two-step functionalization strategy offers a powerful way to build complex, multilayered surface architectures.

Novel Polymers and Copolymers : The synthesis of polymers and copolymers containing phosphonic acid groups is an active area of research for applications such as dental adhesives, proton exchange membranes for fuel cells, and ion-exchange resins. rsc.orgrsc.orgmdpi.com Incorporating this compound as a monomer or functional side-group could lead to new "smart" polymers. The nitro group could impart specific properties or serve as a latent reactive site for cross-linking or post-polymerization modification.

Metal-Organic Frameworks (MOFs) : Phosphonate-based MOFs are being explored for gas storage, separation, and catalysis. The use of this compound as an organic linker could lead to the formation of novel MOFs where the nitro groups line the pores of the framework. These groups could create specific binding sites for guest molecules or act as catalytic centers.

Interdisciplinary Research with Biotechnology and Nanotechnology

The unique properties of this compound position it at the intersection of chemistry, nanotechnology, and biotechnology.

Nanotechnology Applications : In nanotechnology, the molecule can serve as a bifunctional linker for creating advanced nanohybrid materials. nih.gov For example, it could be used to functionalize silica (B1680970) or graphene oxide nanomaterials, with the phosphonic acid providing the anchor and the nitro group offering a site for further modification. rsc.orgnih.gov This could be applied to the development of:

Nanosensors : Where the nitro group is converted to an amine to immobilize enzymes or antibodies for specific analyte detection.

Drug Delivery Vehicles : Functionalizing nanoparticles with this molecule could alter their surface properties for better biocompatibility or for targeted drug release, with the nitro group acting as a potential cleavage site under specific biological conditions.

Photocatalysts : Modifying photocatalytic nanoparticles like TiO₂ with this compound could alter their electronic properties and improve their efficiency. researchgate.net

Biotechnology and Medicinal Chemistry : Organophosphorus compounds are vital in medicine, with many serving as drugs or prodrugs. frontiersin.orgnih.gov The structural similarity of this compound to the natural metabolite (2-Aminoethyl)phosphonic acid suggests several research avenues:

Prodrug Strategies : The nitro compound could be investigated as a prodrug that, upon selective reduction within the body, releases the bioactive amino derivative. This approach is used to improve the bioavailability of phosphonic acid-based drugs. nih.gov

Enzyme Inhibitor Design : Phosphonates are often designed as analogues of phosphate-containing biological substrates to act as enzyme inhibitors. This compound could be explored as a potential inhibitor for enzymes involved in amino acid or phosphate (B84403) metabolism.

Bioconjugation : After reduction to the amine, the resulting molecule can be readily conjugated to proteins, peptides, or other biomolecules for diagnostic or therapeutic purposes.

Role in Sustainable Chemistry and Circular Economy Initiatives

As global resources become more constrained, the principles of sustainable chemistry and the circular economy are becoming integral to chemical research and industry. rsc.orgostara.com Phosphorus, a finite and critical resource, is a prime candidate for such initiatives. rsc.orgsphericalinsights.com

Future research on this compound can contribute to these goals in several ways:

Greener Synthesis : As discussed in section 10.1, developing synthetic routes that avoid hazardous reagents (like phosphorus trichloride (B1173362) or phosphoryl chloride, common in traditional organophosphorus chemistry) and minimize waste is a key aspect of green chemistry. rsc.org Atom-economical reactions like the Michael addition are a step in this direction.

Designing for Recyclability : A major challenge in the circular economy is the recovery of specialty chemicals. Future research could focus on designing materials where the this compound component can be recovered and the valuable phosphorus reclaimed at the end of the product's life. This could involve developing reversible bonding strategies to surfaces or creating polymers that can be selectively depolymerized.

Renewable Feedstocks : A long-term goal for sustainable chemistry is the use of renewable, bio-based feedstocks instead of petroleum-derived starting materials. rsc.org Research into producing the ethylene (B1197577) or nitro-containing precursors from biomass would align the synthesis of this compound with the objectives of a bio-based circular economy. While the direct application in a large-scale circular economy for bulk phosphorus fertilizers may be limited, the principles of resource efficiency and recycling are critical for the sustainable production and use of high-value specialty phosphorus chemicals. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.